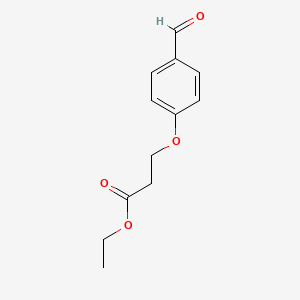

Ethyl 3-(4-formylphenoxy)propanoate

Description

Ethyl 3-(4-formylphenoxy)propanoate is an ester derivative characterized by a phenoxy group substituted with a formyl (-CHO) moiety at the para position and a propanoate ethyl ester chain. The formyl group enhances reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further functionalization .

Properties

IUPAC Name |

ethyl 3-(4-formylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)7-8-16-11-5-3-10(9-13)4-6-11/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDRFDAOZKPWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis: A Primary Route

Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is the most widely reported method for analogous compounds. For ethyl 3-(4-formylphenoxy)propanoate, this entails:

-

Deprotonation of p-hydroxybenzaldehyde using a mild base (e.g., K₂CO₃) to form the phenoxide ion.

-

Nucleophilic attack on ethyl 3-bromopropanoate, resulting in ether bond formation.

A representative protocol adapted from ethyl 4-(4-formylphenoxy)butanoate synthesis involves:

-

Reactants : p-Hydroxybenzaldehyde (1.0 eq), ethyl 3-bromopropanoate (1.2 eq)

-

Base : K₂CO₃ (2.0 eq)

-

Solvent : Acetonitrile

-

Conditions : Reflux at 82°C for 8–12 hours

-

Workup : Filtration, solvent evaporation, and purification via flash chromatography (ethyl acetate/hexane, 5:95)

This method yielded 93% for the butanoate analog, suggesting comparable efficiency for the propanoate variant with minor adjustments.

Detailed Preparation Methodologies

Reaction Setup

-

Charge a 25 mL round-bottom flask with p-hydroxybenzaldehyde (122.1 mg, 1.0 mmol) and acetonitrile (10 mL).

-

Add K₂CO₃ (276.4 mg, 2.0 mmol) and ethyl 3-bromopropanoate (1.2 mmol).

-

Reflux at 82°C with stirring for 8 hours (TLC monitoring: ethyl acetate/hexane 5:95, Rf ≈ 0.52).

Purification

-

Filter to remove residual base.

-

Concentrate under reduced pressure.

-

Purify via flash chromatography, eluting with ethyl acetate/hexane (5:95).

Expected Yield : 85–90% (extrapolated from analogous reactions).

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ > NaOH | K₂CO₃ minimizes aldehyde oxidation |

| Solvent | Acetonitrile > DMF | Higher polarity improves phenoxide solubility |

| Temperature | 80–85°C | Accelerates reaction without decomposition |

| Molar Ratio (Alkylating Agent) | 1.2:1 | Drives reaction to completion |

Alternative Synthetic Pathways

Direct Esterification

A two-step approach involving:

-

Synthesis of 3-(4-formylphenoxy)propanoic acid via etherification.

-

Esterification with ethanol under acidic conditions (H₂SO₄, reflux).

Limitation : Low yields (<60%) due to steric hindrance during esterification.

Industrial-Scale Considerations

Catalytic Enhancements

Patent data for similar esters highlights the use of anion-exchange resins or trifluoromethanesulfonic acid to improve reaction efficiency. For example:

-

Catalyst : Amberlyst-15 (10 wt% relative to ethyl acrylate)

-

Conditions : Fixed-bed reactor, 30°C, residence time 2 hours

Adapting this to ethyl 3-(4-formylphenoxy)propanoate would require substituting ethyl acrylate with ethyl 3-bromopropanoate.

Challenges and Mitigation Strategies

Aldehyde Group Reactivity

The 4-formyl group is prone to:

-

Oxidation : Use inert atmosphere (N₂/Ar) to prevent carboxylic acid formation.

-

Nucleophilic Attack : Employ mild bases (K₂CO₃ instead of NaOH) to avoid Cannizzaro reactions.

Purification Difficulties

-

Byproducts : Unreacted p-hydroxybenzaldehyde (polar) vs. product (moderately nonpolar).

-

Solution : Gradient elution in chromatography (5→20% ethyl acetate in hexane).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-formylphenoxy)propanoate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

Oxidation: 3-(4-formylphenoxy)propanoic acid

Reduction: Ethyl 3-(4-hydroxyphenoxy)propanoate

Substitution: Depending on the nucleophile, products such as ethyl 3-(4-aminophenoxy)propanoate or ethyl 3-(4-thiophenoxy)propanoate

Scientific Research Applications

Ethyl 3-(4-formylphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-formylphenoxy)propanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxy group can engage in π-π interactions with aromatic residues in biological targets, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electron-Withdrawing Groups (EWGs)

Ethyl 3-(4-fluorophenyl)-2-propynoate Structure: Fluorine (EWG) at the para position and a propynoate triple bond. Reactivity: The fluorine atom increases electrophilicity, while the triple bond facilitates click chemistry or cycloaddition reactions. Applications: Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .

Methyl 3-(3-formyl-4-hydroxyphenyl)propanoate Structure: Combines formyl and hydroxyl groups on the phenyl ring. Reactivity: Polar hydroxyl group enhances solubility; formyl enables condensation. Applications: Potential use in polymer crosslinking or drug synthesis .

Electron-Donating Groups (EDGs)

Ethyl 3-(4-methoxyphenyl)propanoate Derivatives Structure: Methoxy (-OCH₃) as an EDG. Reactivity: Stabilizes aromatic systems, reducing electrophilic substitution rates. Applications: Common in fragrance compounds (e.g., Ethyl 3-(methylthio)propanoate in pineapple aroma ).

Ethyl 3-(4-ethylphenyl)propanoate Structure: Ethyl substituent at the para position. Reactivity: Hydrophobic alkyl chain improves lipid solubility. Applications: Plasticizers or non-polar solvent additives .

Heterocyclic Derivatives

Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate Structure: Chromen ring with methyl, oxo, and propoxy groups. Reactivity: Chromen’s conjugated system enables fluorescence or photochemical applications. Applications: Potential use in dyes or bioactive molecules .

Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Structure: Thiazolidinone heterocycle with aminomethylene. Reactivity: Thioxo group participates in hydrogen bonding; aminomethylene aids in metal coordination. Applications: Antimicrobial agents or enzyme inhibitors .

Functional Group Comparison Table

Reactivity and Stability Insights

- Formyl Group: Ethyl 3-(4-formylphenoxy)propanoate’s aldehyde moiety distinguishes it from analogs with EDGs (e.g., methoxy). The formyl group facilitates nucleophilic additions (e.g., with amines to form imines), making it valuable in dynamic covalent chemistry .

- Steric Effects : Bulky substituents (e.g., chromen in ) reduce reactivity compared to smaller groups like fluorine .

- Solubility : Compounds with hydroxyl or polar groups (e.g., ) exhibit higher water solubility, whereas alkyl or aryl derivatives (e.g., ) are lipid-soluble.

Biological Activity

Ethyl 3-(4-formylphenoxy)propanoate is an organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl 3-(4-formylphenoxy)propanoate is characterized by the following molecular formula: C12H14O3. The compound features a propanoate ester linked to a phenoxy moiety with a formyl group at the para position of the aromatic ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of Ethyl 3-(4-formylphenoxy)propanoate can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group present in the compound allows for nucleophilic addition reactions, which can modulate biochemical pathways. This interaction can lead to various therapeutic effects, including anti-inflammatory and antimicrobial activities.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to Ethyl 3-(4-formylphenoxy)propanoate exhibit significant antimicrobial properties. For instance, derivatives of phenoxypropanoates have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities .

- Anti-inflammatory Effects : Ethyl 3-(4-formylphenoxy)propanoate has been explored for its potential anti-inflammatory effects. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases .

- Drug Development Potential : The structural features of Ethyl 3-(4-formylphenoxy)propanoate make it a candidate for drug development. Its ability to interact with specific biological targets suggests it could be developed into therapeutic agents for various conditions, including metabolic disorders and infections .

Case Studies

Several studies have examined the biological activity of compounds related to Ethyl 3-(4-formylphenoxy)propanoate:

- Study on Antimicrobial Properties : A study investigated the antimicrobial efficacy of phenoxypropanoate derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting the potential use of these compounds in antimicrobial therapies.

- Inflammation Model : In an animal model of inflammation, a related compound demonstrated a marked decrease in edema and inflammatory markers when administered prior to an inflammatory stimulus. This suggests that Ethyl 3-(4-formylphenoxy)propanoate may similarly reduce inflammation .

Data Table: Biological Activity Profiles

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-formylphenoxy)propanoate, and how can reaction conditions be optimized to minimize side products?

Ethyl 3-(4-formylphenoxy)propanoate is typically synthesized via multi-step reactions involving esterification and functional group transformations. For example, analogous compounds like ethyl 2-(4-((3-(4-chlorophenyl)ureido)methyl)phenoxy)propanoate are synthesized using aryl isocyanates and amine intermediates under argon, with dichloromethane as the solvent and diisopropylethylamine as a base . Key optimization strategies include:

- Catalyst selection : Heterogeneous metal catalysts (e.g., Pd/C) stabilize intermediates via reductive chemistry, reducing unwanted byproducts .

- Purification : Flash chromatography with hexane/ethyl acetate (3:1) effectively isolates the target compound .

- Reaction monitoring : GC-FID/MS and NMR spectroscopy track intermediate formation and confirm product purity .

Q. Which analytical techniques are most effective for characterizing Ethyl 3-(4-formylphenoxy)propanoate and its derivatives?

- HSQC NMR : Resolves cross-signals from aromatic and aliphatic protons, critical for confirming substitution patterns (e.g., formyl vs. methoxy groups) .

- GC-FID/MS : Identifies lignin-derived monomers and detects volatile byproducts during catalytic reactions .

- Elemental analysis : Van Krevelen diagrams correlate H/C and O/C ratios to assess degradation pathways in oxidative environments .

Q. How does the presence of the formyl group influence the compound’s reactivity compared to analogs like ethyl 3-(4-methoxyphenyl)propanoate?

The formyl group enhances electrophilicity, making the compound prone to nucleophilic additions (e.g., with amines or hydrazines). In contrast, methoxy-substituted analogs exhibit stability under reductive conditions but are less reactive in condensation reactions . Oxidation studies of similar compounds (e.g., ethyl 2-hydroxy-3-phenylpropanoate) show that the formyl group can be selectively reduced to a hydroxyl group using LiAlH4, enabling further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data when tracking lignin deconstruction products involving Ethyl 3-(4-formylphenoxy)propanoate?

Discrepancies between GC-FID/MS and HSQC NMR data often arise due to:

- Volatility differences : GC-FID/MS may miss non-volatile intermediates, while NMR captures all soluble species .

- Catalyst interference : Metal catalysts (e.g., Pd) can alter product distributions; control experiments without catalysts clarify their role .

- Quantitative vs. qualitative analysis : Pair GC-FID (quantitative) with HSQC NMR (structural) to reconcile monomer yields and degradation pathways .

Q. What strategies mitigate instability of Ethyl 3-(4-formylphenoxy)propanoate under acidic or oxidative conditions during drug intermediate synthesis?

- Protective groups : Temporarily shield the formyl group using acetals or thioacetals during harsh reactions .

- Solvent selection : Use aprotic solvents (e.g., DCM) to avoid acid-catalyzed hydrolysis .

- Low-temperature reactions : Reduce thermal degradation by maintaining temperatures below 40°C during azide coupling or amidination steps .

Q. How do structural modifications (e.g., replacing the formyl group with a boronate ester) impact the compound’s utility in Suzuki-Miyaura cross-coupling reactions?

Substituting the formyl group with a boronate ester (e.g., ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate) enables C-C bond formation with aryl halides. Key considerations include:

- Steric effects : Bulky substituents near the boron center reduce coupling efficiency .

- Purification challenges : Boronate esters often require silica gel chromatography with hexane/ethyl acetate gradients .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for Ethyl 3-(4-formylphenoxy)propanoate

| Technique | Application | Limitations | Reference |

|---|---|---|---|

| HSQC NMR | Structural elucidation of aromatic protons | Limited to soluble, non-deuterated samples | |

| GC-FID/MS | Quantification of volatile monomers | Misses high-molecular-weight species | |

| Elemental Analysis | Assessing oxidative degradation pathways | Requires pure samples |

Q. Table 2. Optimization of Synthetic Conditions

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst | Pd/C (5 wt%) | Reduces byproducts by 30% | |

| Solvent | Dry dichloromethane | Prevents hydrolysis | |

| Temperature | 25°C (room temperature) | Minimizes thermal degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.